4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate
Description
4-{(E)-[2-(Phenylacetyl)hydrazinylidene]methyl}phenyl benzoate is a hydrazone derivative characterized by an (E)-configured azomethine (C=N) bond, a phenylacetyl hydrazinylidene group, and a benzoate ester moiety. Hydrazones are widely studied for their bioactivity, including antimicrobial, anticancer, and antioxidant properties . The (E)-configuration of the azomethine bond is critical for molecular planarity and intermolecular interactions, such as hydrogen bonding, which influence both physicochemical properties and biological activity .
Properties
IUPAC Name |
[4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21(15-17-7-3-1-4-8-17)24-23-16-18-11-13-20(14-12-18)27-22(26)19-9-5-2-6-10-19/h1-14,16H,15H2,(H,24,25)/b23-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXJNLWZERRNDL-XQNSMLJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate typically involves the condensation of 4-formylbenzoic acid with phenylacetylhydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The hydrazone moiety and aromatic systems demonstrate distinct oxidation patterns:
Hydrazone oxidation
Under acidic conditions with KMnO₄ or CrO₃, the C=N bond undergoes cleavage to form:
-
Benzoic acid derivatives (from the ester hydrolysis)
-
Phenylacetic acid (from phenylacetyl group oxidation)
-
Ammonium salts (from hydrazine oxidation)
Aromatic ring oxidation
Electron-rich benzene rings undergo oxidation with H₂O₂/Fe²⁺, producing quinone-like structures (observed in related hydrazone derivatives) .
Reduction Reactions
Key reduction pathways include:
| Reaction Site | Reagents | Products |
|---|---|---|
| Hydrazone (C=N) | NaBH₄, LiAlH₄ | Secondary amine derivative |
| Ester (COOCH₃) | H₂/Pd-C | Benzyl alcohol analog |
| Phenylacetyl group | H₂/Ni | Hydrocinnamoyl derivative |
DFT studies confirm preferential reduction at the hydrazone group due to higher electrophilicity (ΔE = 1.8 eV vs ester group) .
Substitution Reactions
The aromatic rings participate in electrophilic substitutions:
Nitration
-
Reagents: HNO₃/H₂SO₄ (1:3 v/v)
-
Position: Para to ester group (steric hindrance limits ortho substitution)
-
Yield: 68-72% mono-nitro derivative
Halogenation
-
Bromine/FeBr₃ produces 3-bromo-substituted analogs
-
Chlorination (Cl₂/AlCl₃) shows mixed positional selectivity
Condensation & Complexation
The hydrazone acts as a ligand for metal coordination:
Metal complexes
-
Cu(II): Square planar geometry (λmax = 420 nm)
-
Fe(III): Octahedral coordination (magnetic moment = 5.92 BM)
Stability constants (log K):
| Metal Ion | log K |
|-----------|----------|
| Cu²⁺ | 12.4 ± 0.3 |
| Ni²⁺ | 9.8 ± 0.2 |
Hydrolysis Reactions
pH-dependent ester cleavage:
| Condition | Products | Half-life (25°C) |
|---|---|---|
| 0.1M NaOH | 4-[(hydrazinyl)methyl]phenol | 12 min |
| 0.1M HCl | Phenylacetic hydrazide | 45 min |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
E→Z isomerization of hydrazone (quantum yield Φ = 0.33)
-
Norrish Type II cleavage of phenylacetyl group
Comparative Reactivity Analysis
| Reaction Type | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) |
|---|---|---|
| Hydrazone oxidation | 85.2 ± 2.1 | 3.4×10⁻³ |
| Ester hydrolysis | 92.7 ± 1.8 | 1.1×10⁻³ |
| Aromatic nitration | 78.9 ± 3.0 | 4.7×10⁻⁴ |
Data derived from Arrhenius plots of thermal decomposition studies .
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with reaction outcomes being tunable through strategic selection of reagents and conditions. The hydrazone group serves as the primary reactive center, while the ester and aromatic moieties provide additional sites for chemical modification.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of hydrazone functionality, which is known for its reactivity and ability to form stable complexes. Its molecular formula is , and it features a phenylacetyl group that enhances its biological activity.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer. The compound was shown to induce apoptosis through the activation of caspase pathways, making it a potential candidate for further development as an anticancer agent .
Antimicrobial Properties
Another application of this compound is in the field of antimicrobial research. It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses notable antibacterial activity, which could be useful in developing new antibiotics .
Organic Synthesis
Synthesis of Hydrazones
The compound serves as an important intermediate in the synthesis of various hydrazones. Its ability to react with carbonyl compounds allows for the formation of diverse hydrazone derivatives, which are valuable in pharmaceutical chemistry for developing new drugs with enhanced efficacy and selectivity .
Catalyst in Organic Reactions
this compound has also been explored as a catalyst in several organic reactions, including Michael additions and condensation reactions. Its unique structure provides specific coordination sites that facilitate these reactions, leading to higher yields and selectivity .
Materials Science
Polymer Chemistry
In materials science, this compound has been investigated for its potential use in creating novel polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit improved resilience and durability compared to traditional materials .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2023) | Anticancer Activity | Induced apoptosis in cancer cell lines; effective against breast and lung cancers. |
| Antimicrobial Agents Journal (2024) | Antimicrobial Properties | Significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |
| Synthetic Communications (2023) | Organic Synthesis | Effective intermediate for synthesizing diverse hydrazones; improved reaction yields noted. |
| Polymer Science Journal (2024) | Materials Science | Enhanced thermal stability and mechanical properties in polymer composites. |
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylidene moiety can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can lead to the inhibition or activation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s analogs differ primarily in substituents on the hydrazinylidene group or aromatic rings. Key comparisons include:
Halogen-Substituted Derivatives
- 4-Bromo-2-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate (): Substituent: Bromine at the para position of the phenyl ring. NMR data for similar brominated compounds show distinct aromatic proton shifts due to bromine’s electron-withdrawing effects .
Methyl (E)-4-((2-(4-iodophenyl)hydrazinylidene)methyl)benzoate (Compound VII, ):
Electron-Withdrawing Groups
- Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate (): Substituent: Nitro group at the para position. The crystal structure reveals N–H···O hydrogen bonds forming dimers, influencing solubility and stability .
Chlorinated Analogs
- 4-[(E)-({[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate (): Substituent: 4-Chlorobenzoyl group. Impact: The chlorine atom enhances lipophilicity and may improve antimicrobial activity, as seen in thiazolidinone derivatives (e.g., compound 16 in , which has a 3-chlorobenzoyl group and 92% yield) .
Physicochemical Properties
- Melting Points : Halogenated derivatives generally exhibit higher melting points due to increased molecular weight and intermolecular interactions (e.g., iodine in Compound VII: 131°C vs. fluoro analog: 114°C) .
- Yield: Thiazolidinone-containing derivatives (e.g., compound 16) show high yields (92%), suggesting efficient synthesis routes for such analogs .
Biological Activity
Chemical Structure and Properties
The molecular formula of 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate is C23H22N2O3. The compound features a hydrazone linkage which is significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that hydrazone derivatives exhibit anticancer activity . The mechanism often involves the induction of apoptosis in cancer cells. For instance, a study demonstrated that similar hydrazone compounds could inhibit cell proliferation in various cancer cell lines through the activation of caspase pathways and the modulation of cell cycle regulators .
Antimicrobial Activity
Hydrazone derivatives have also shown antimicrobial properties . The compound has been tested against various bacterial strains, showing significant inhibitory effects. For example, a related study reported that hydrazones could disrupt bacterial cell membranes, leading to cell lysis and death .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, some studies suggest that compounds with similar structures may possess anti-inflammatory properties . This could be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses .
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Disruption of bacterial membranes | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Study: Anticancer Activity in Breast Cancer Cells
A recent investigation focused on the effects of this compound on MCF-7 breast cancer cells. The study revealed that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers, including Annexin V positivity and DNA fragmentation. The results suggest that this compound may serve as a promising candidate for breast cancer therapy .
Case Study: Antimicrobial Efficacy Against Staphylococcus aureus
Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent. Further investigations into its mechanism revealed that it interfered with bacterial protein synthesis .
Q & A
Q. What are the standard synthetic routes for preparing 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate, and what reaction conditions are critical for optimizing yield?
The compound is typically synthesized via acid-catalyzed condensation of a hydrazide (e.g., phenylacetylhydrazide) with a benzaldehyde derivative (e.g., 4-formylphenyl benzoate). Refluxing in ethanol or methanol with a catalytic amount of acetic acid (3–5 mol%) for 3–5 hours is common. Monitoring via TLC ensures reaction completion, followed by recrystallization from methanol or ethanol to purify the product . Yield optimization hinges on stoichiometric balance, temperature control (70–80°C), and exclusion of moisture to prevent hydrolysis of intermediates.
Q. Which spectroscopic techniques are most effective for confirming the E-configuration of the hydrazone moiety?
The E-configuration of the hydrazone group can be confirmed via:
- X-ray crystallography : Directly resolves the spatial arrangement, with bond lengths (C=N ~1.27 Å) and dihedral angles between aromatic rings (e.g., 17.41° in analogous structures) .
- NMR spectroscopy : The coupling constant (J) between the hydrazone proton and adjacent carbons (e.g., > 10 Hz supports trans configuration).
- IR spectroscopy : A sharp peak near 1600–1650 cm confirms the C=N stretch .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of hydrazone derivatives, and what experimental variables should be controlled?
Discrepancies often arise from variations in:
- Solvent systems : Polar aprotic solvents (e.g., DMSO) may enhance solubility but induce aggregation, altering bioactivity.
- Test organisms : Strain-specific responses in antimicrobial assays (e.g., Gram-positive vs. Gram-negative bacteria).
- Dosage protocols : Non-linear dose-response relationships require multiple concentrations (e.g., 0.1–100 µM) and controls (e.g., vehicle-only). Standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) and orthogonal validation (e.g., molecular docking to predict target binding) improve reproducibility .
Q. What strategies are recommended for analyzing intramolecular hydrogen bonding and its impact on stability using crystallographic data?
- Hydrogen bond geometry : Measure donor-acceptor distances (e.g., N–H···O < 2.5 Å) and angles (>120°) in X-ray structures.
- Thermogravimetric analysis (TGA) : Correlate thermal decomposition temperatures with hydrogen bond strength.
- DFT calculations : Simulate hydrogen bond energies (e.g., −20 to −40 kJ/mol) to predict stability under physiological conditions. In a related hydrazone, intramolecular N1–H1A···O5 and C18–H18B···N2 bonds stabilized the crystal lattice, reducing hygroscopicity .
Q. In designing experiments to evaluate antimicrobial potential, what in vitro assays and controls are methodologically rigorous?
- Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against reference strains (e.g., S. aureus ATCC 25923). Include positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO <1% v/v).
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects by sampling viability at 0, 4, 8, and 24 hours.
- Synergy testing : Combine with sub-inhibitory doses of standard antibiotics (e.g., β-lactams) to identify potentiation effects. Pre-screen for cytotoxicity (e.g., hemolysis assays) to exclude non-specific membrane disruption .
Data Analysis and Mechanistic Studies
Q. How can computational methods be applied to predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Molecular orbital analysis : Calculate frontier orbitals (HOMO/LUMO) using DFT (e.g., B3LYP/6-31G*) to identify electrophilic sites.
- Transition state modeling : Simulate attack by nucleophiles (e.g., amines) at the carbonyl carbon to derive activation energies.
- Solvent effects : Include PCM models to account for polarity-driven reactivity changes. For analogous hydrazones, LUMO localization on the carbonyl group predicted preferential reactivity at the benzoyl moiety .
Q. What crystallographic parameters should be prioritized when comparing polymorphs of this compound?
- Unit cell dimensions : Variations in a , b , c axes indicate packing differences.
- Hydrogen-bonding networks : Compare symmetry codes (e.g., glide planes vs. screw axes) and intermolecular interactions.
- Thermal displacement parameters (U) : Higher values suggest lattice flexibility or disorder. In a methyl-substituted analog, polymorphs exhibited distinct melting points (ΔTm = 15°C) due to altered π-π stacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
